Lipophilicity (XLogP3) Differentiation
The target compound exhibits a calculated XLogP3 of 3.9, which is 1.6 log units higher than that of salicylic acid (XLogP3 = 2.3) and 0.9 log units higher than that of 4‑(thiophen‑3‑yl)benzoic acid (XLogP3 ≈ 3.0, computed via PubChem). This difference reflects the combined effect of the 2‑hydroxy group (which slightly lowers logP via internal H‑bonding) and the thiophene ring, providing a balanced lipophilicity profile that can enhance membrane permeability relative to more polar analogs [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | Salicylic acid: XLogP3 = 2.3; 4‑(Thiophen‑3‑yl)benzoic acid: XLogP3 ≈ 3.0 |
| Quantified Difference | +1.6 log units vs. salicylic acid; +0.9 log units vs. thiophenyl analog |
| Conditions | PubChem XLogP3 3.0 algorithm (2021.05.07 release) |
Why This Matters
A higher XLogP3 value suggests improved passive membrane permeation, making this scaffold a more attractive starting point for CNS‑ or intracellular‑targeted probe design.
- [1] PubChem Compound Summaries for CID 53224825 (target), CID 338 (salicylic acid), and CID 6913662 (4‑(thiophen‑3‑yl)benzoic acid). View Source
